Superior Chemoselectivity in Anionic Ring-Opening Polymerization (ROP) vs. Alternative Monomers
In a direct comparison under organocatalytic anionic ROP conditions, tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (TBSGE) demonstrates superior chemoselectivity compared to structurally similar glycidyl ethers. While monomers like ethoxyethyl glycidyl ether (EEGE) undergo undesired side reactions (e.g., partial cleavage of the protecting group), TBSGE polymerizes with strict epoxy-selectivity, fully preserving the silyl ether pendant groups in the resultant polyether [1]. This preservation is critical for generating well-defined linear polyglycerol (PGC) upon subsequent acidic hydrolysis.
| Evidence Dimension | Chemoselectivity in anionic ring-opening polymerization (ROP) |
|---|---|
| Target Compound Data | 100% preservation of the TBDMS silyl ether pendant group in the resulting polyether backbone. |
| Comparator Or Baseline | Ethoxyethyl glycidyl ether (EEGE), which undergoes partial cleavage of its acetal protecting group under the same conditions. |
| Quantified Difference | TBSGE polymerizes with 'strict epoxy-selectivity' and quantitative protection group retention, whereas EEGE does not. |
| Conditions | Anionic ROP using a two-component organocatalyst (e.g., t-Bu-P₄/Et₃B) at room temperature. Monomers: TBSGE vs. EEGE. |
Why This Matters
This ensures the synthesis of polymers with defined architecture and predictable post-polymerization modification, a feature not reliably achievable with alternative monomers like EEGE.
- [1] Isono, T., et al. (2024). Selective Ring-Opening Polymerization of Silyl Glycidyl Ether through Organocatalysis. ACS Macro Letters, 13, 915-921. View Source
